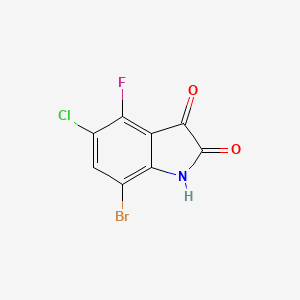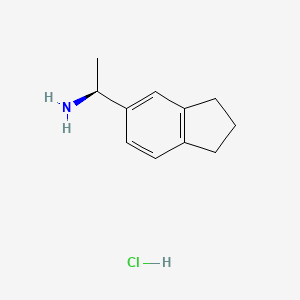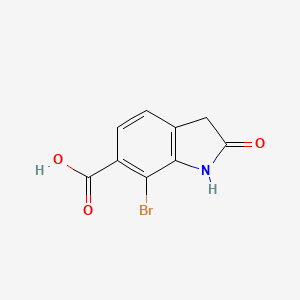
Ethyl 3-(bromomethyl)-5-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(bromomethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a benzene ring, with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-5-fluorobenzoate typically involves the bromination of a suitable precursor. One common method is the bromination of ethyl 3-methyl-5-fluorobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(bromomethyl)-5-fluorobenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 3-(azidomethyl)-5-fluorobenzoate, while reduction with LiAlH4 would produce Ethyl 3-(hydroxymethyl)-5-fluorobenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(bromomethyl)-5-fluorobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-(bromomethyl)-5-fluorobenzoate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, such as the synthesis of bioconjugates and the modification of polymers .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(bromomethyl)-5-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 3-(chloromethyl)-5-fluorobenzoate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 3-(bromomethyl)-4-fluorobenzoate: The position of the fluorine atom is different, which can affect the compound’s reactivity and the types of reactions it undergoes.
Ethyl 3-(bromomethyl)-5-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can influence the compound’s electronic properties and reactivity.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
ethyl 3-(bromomethyl)-5-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO2/c1-2-14-10(13)8-3-7(6-11)4-9(12)5-8/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
DFWAWJNZOQCCMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=C1)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)



![Methyl 4-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13650615.png)


![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)
![6-Nitro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B13650644.png)


![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)

![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
